

2-Bromo-4'-methylpropiophenone CAS number 1451-82-7 characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4'-methylpropiophenone

Cat. No.: B029744

[Get Quote](#)

An In-depth Technical Guide to the Characterization of **2-Bromo-4'-methylpropiophenone** (CAS 1451-82-7)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Bromo-4'-methylpropiophenone is a chemical intermediate widely utilized in organic synthesis.[1] Belonging to the aromatic ketone class of compounds, it is recognized for its role as a precursor in the manufacturing of various substances in the pharmaceutical and fine chemical industries.[2][3] Notably, it serves as a key starting material for the synthesis of 4-methyl methcathinone (mephedrone).[4][5] This document provides a comprehensive technical overview of **2-Bromo-4'-methylpropiophenone**, including its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and essential safety information.

Physicochemical Properties

The fundamental physical and chemical properties of **2-Bromo-4'-methylpropiophenone** are summarized below. The compound typically appears as a white to off-white or yellow crystalline solid.[2][3][6]

Property	Value	Reference(s)
CAS Number	1451-82-7	[6][7]
Molecular Formula	C ₁₀ H ₁₁ BrO	[7]
Molecular Weight	227.10 g/mol	[2][7]
Melting Point	75-77 °C	
Boiling Point	273 °C	
Flash Point	59 °C	
Appearance	White to off-white crystalline solid	[2][6]
Purity	≥97%	[5][7]
Solubility	Soluble in Chloroform, Methanol, Ethanol, Acetone, DMF, DMSO.[1][2][6][7]	
UV λmax	265 nm	[7]
Storage	2-8 °C or -20 °C for long-term storage	
IUPAC Name	2-bromo-1-(4-methylphenyl)propan-1-one	
Synonyms	Bromoketone-4, α-Bromo-4-methylpropiophenone	[7]

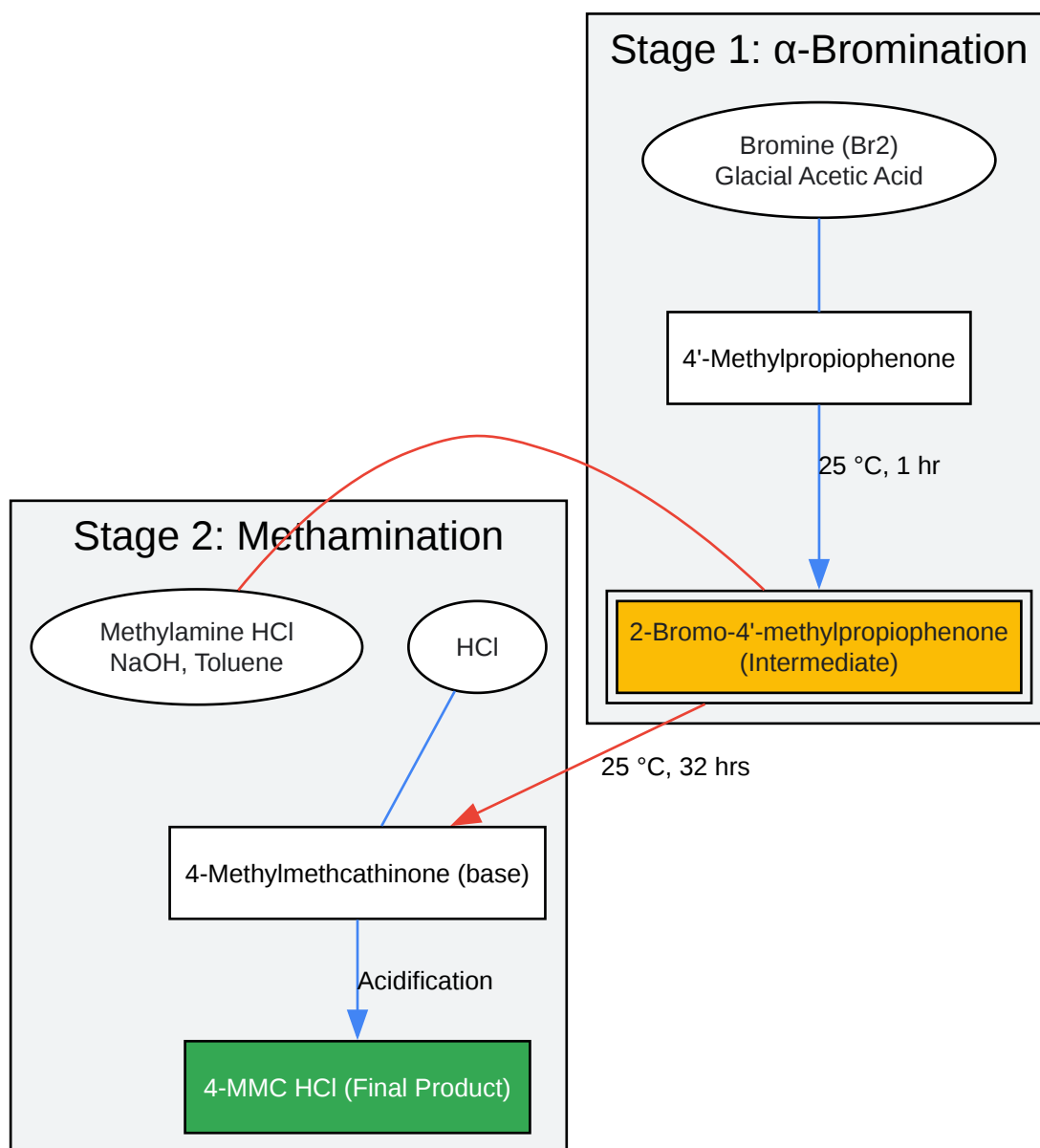
Synthesis and Reaction Pathways

2-Bromo-4'-methylpropiophenone is commonly synthesized via the α-bromination of 4'-methylpropiophenone. This reaction is a critical step in the synthesis pathway for compounds like 4-methyl methcathinone (4-MMC).[4][6]

Synthesis of 4-MMC via 2-Bromo-4'-methylpropiophenone

The following diagram illustrates the two-stage synthesis of 4-MMC HCl, where **2-Bromo-4'-methylpropiophenone** is the key intermediate.

Synthesis of 4-MMC HCl



[Click to download full resolution via product page](#)

Synthesis of 4-MMC HCl from 4'-Methylpropiophenone.

Experimental Protocol: Synthesis of 2-Bromo-4'-methylpropiophenone

This protocol describes the α -bromination of 4'-methylpropiophenone.^{[4][6]}

- **Reaction Setup:** In a well-ventilated fume hood, dissolve 4'-methylpropiophenone in glacial acetic acid in a suitable reaction vessel equipped with a stirrer.
- **Bromination:** While stirring, add an equimolar amount of bromine dropwise to the solution. Maintain the reaction temperature at 25 °C.
- **Reaction Time:** Allow the mixture to react for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, slowly pour the reaction mixture into a beaker of ice-cold water to precipitate the product.
- **Extraction:** Extract the aqueous mixture with dichloromethane. Collect the organic layers.
- **Washing:** Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Product:** The resulting product, **2-Bromo-4'-methylpropiophenone**, is typically obtained as yellow, fluffy crystals.^{[4][6]}

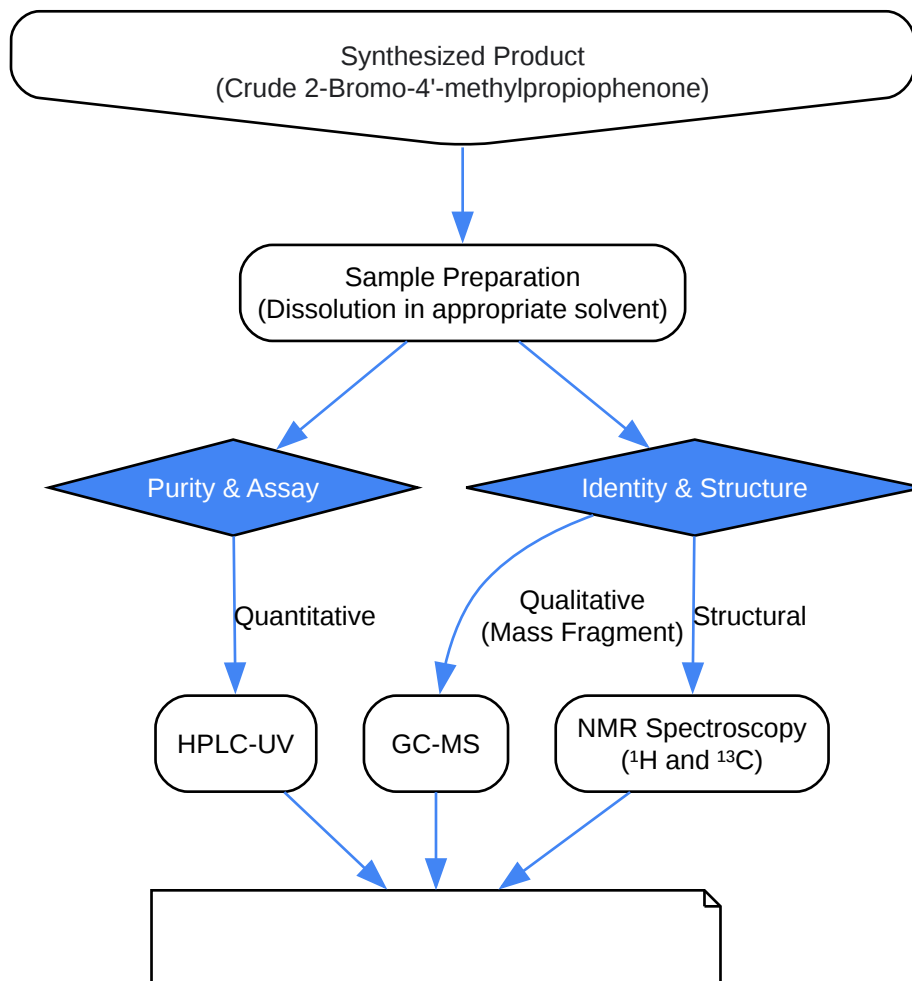
Analytical Characterization

A comprehensive characterization of **2-Bromo-4'-methylpropiophenone** involves multiple analytical techniques to confirm its identity, purity, and structure.

Characterization Workflow

The following diagram outlines a standard workflow for the analytical characterization of the synthesized compound.

Analytical Characterization Workflow



[Click to download full resolution via product page](#)

Workflow for the analysis of **2-Bromo-4'-methylpropiophenone**.

Chromatographic Analysis

Reverse-phase HPLC is a suitable method for assessing the purity of **2-Bromo-4'-methylpropiophenone**.^[8] A product assay of >97.5% is achievable.^[5]

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic or phosphoric acid).
- Flow Rate: 1.0 mL/min.

- Detection: UV detector at 265 nm.^[7]
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the mobile phase.
- Expected Outcome: The method should effectively separate the main peak of **2-Bromo-4'-methylpropiophenone** from potential impurities, such as the starting material (4'-methylpropiophenone) or over-brominated species.

GC-MS is used for identity confirmation and to detect volatile impurities. The mass spectrum provides a distinct fragmentation pattern that serves as a chemical fingerprint.

- GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injection: 1 μ L split injection (e.g., 50:1 split ratio) at an injector temperature of 250 $^{\circ}$ C.
- Oven Program: Start at 70 $^{\circ}$ C, hold for 2 minutes, then ramp to 280 $^{\circ}$ C at a rate of 10 $^{\circ}$ C/min, and hold for 5 minutes.
- MS Detector: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Expected Outcome: The resulting mass spectrum can be compared against spectral libraries for confirmation. Key fragments would include the molecular ion peak and fragments corresponding to the loss of bromine and parts of the propanone chain.

Spectroscopic Analysis (Predicted)

While experimental spectra are proprietary, the expected NMR chemical shifts can be predicted based on the molecular structure and data from analogous compounds.

- Aromatic Protons (4H): Expected to appear as two doublets in the range of δ 7.2-8.0 ppm. The protons ortho to the carbonyl group will be further downfield.
- Methine Proton (-CH(Br)-) (1H): A quartet is expected around δ 5.2-5.5 ppm due to coupling with the adjacent methyl group. The electronegative bromine atom causes a significant downfield shift.
- Aromatic Methyl Protons (-CH₃) (3H): A singlet is expected around δ 2.4 ppm.
- Aliphatic Methyl Protons (-CH(Br)CH₃) (3H): A doublet is expected around δ 1.8-2.0 ppm due to coupling with the methine proton.
- Carbonyl Carbon (C=O): Expected to be the most downfield signal (excluding the solvent), around δ 190-195 ppm.
- Aromatic Carbons (6C): Multiple signals are expected in the range of δ 128-145 ppm. The carbon attached to the carbonyl group and the methyl-substituted carbon will have distinct shifts.
- Methine Carbon (-CH(Br)-): A signal is expected around δ 40-45 ppm.
- Aromatic Methyl Carbon (-CH₃): A signal is expected around δ 21-22 ppm.
- Aliphatic Methyl Carbon (-CH(Br)CH₃): A signal is expected around δ 18-20 ppm.

Safety and Handling

Proper handling of **2-Bromo-4'-methylpropiophenone** is crucial due to its potential hazards. It is classified as an irritant and is harmful if ingested.

Hazard Type	GHS Classification and Statements	Precautionary Measures	Reference(s)
Acute Toxicity	H302: Harmful if swallowed.	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.	
Skin Irritation	H315: Causes skin irritation.	P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.	[9]
Eye Irritation	H319: Causes serious eye irritation.	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[9]
Respiratory Irritation	H335: May cause respiratory irritation.	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.	[9]

General Handling: Use in a well-ventilated area or fume hood. Avoid dust formation. Ensure eyewash stations and safety showers are readily accessible. Store in a tightly sealed container in a cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. jamaipanese.com [jamaipanese.com]
- 3. Unraveling the Mysteries of 2-Bromo-4'-Methylpropiophenone Synthesis - HackMD [hackmd.io]
- 4. Page loading... [guidechem.com]
- 5. 2-Bromo-4'-methylpropiophenone, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. The role of 2-bromo-4-methylpropiophenone acting as intermediate for 4-MMC HCl synthesis_Chemicalbook [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Separation of 2-Bromo-4'-methylacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 2-Bromo-4-methylphenol(6627-55-0) ¹³C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [2-Bromo-4'-methylpropiophenone CAS number 1451-82-7 characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029744#2-bromo-4-methylpropiophenone-cas-number-1451-82-7-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com